(R)-Acide 2-éthylhexanoïque

Vue d'ensemble

Description

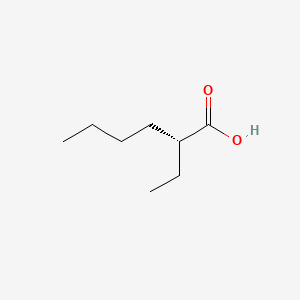

®-2-Ethylhexanoic acid is an organic compound with the molecular formula C8H16O2. It is a chiral carboxylic acid, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is commonly used in various industrial applications, including the production of metal soaps, plasticizers, and as a catalyst in polymerization reactions.

Applications De Recherche Scientifique

®-2-Ethylhexanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a catalyst in polymerization reactions.

Biology: Investigated for its potential biological activities and interactions with enzymes and proteins.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of metal soaps, plasticizers, and as a stabilizer in various industrial processes.

Mécanisme D'action

Target of Action

It is known that similar compounds, such as ®-alpha lipoic acid, have been found to inhibit histone deacetylases (hdacs) at physiologically relevant concentrations . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is a key process in gene regulation.

Mode of Action

Based on its structural similarity to ®-alpha lipoic acid, it may interact with its targets (like hdacs) and cause changes in gene expression by altering the state of dna wrapping around histones .

Biochemical Pathways

Compounds with similar structures, such as ®-alpha lipoic acid, have been shown to affect various metabolic pathways . For instance, they can influence the mevalonate pathway, which is crucial for the biosynthesis of several classes of bioactive molecules including cholesterol .

Pharmacokinetics

Similar compounds like ®-alpha lipoic acid have been reported to have poor absorption and low bioavailability due to their tendency to polymerize and poor aqueous solubility .

Result of Action

Similar compounds like ®-alpha lipoic acid have been shown to cause hyperacetylation of hdac substrates, which can lead to changes in gene expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ®-2-Ethylhexanoic acid. It is generally known that factors such as pH, temperature, and presence of other compounds can affect the stability and activity of bioactive compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: ®-2-Ethylhexanoic acid can be synthesized through several methods:

Oxidation of 2-Ethylhexanol: One common method involves the oxidation of 2-ethylhexanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Hydrolysis of 2-Ethylhexanenitrile: Another method involves the hydrolysis of 2-ethylhexanenitrile in the presence of a strong acid or base. This reaction converts the nitrile group into a carboxylic acid group, yielding ®-2-ethylhexanoic acid.

Industrial Production Methods: In industrial settings, ®-2-ethylhexanoic acid is often produced through the oxidation of 2-ethylhexanol. This process is carried out in large reactors with precise control over reaction conditions to ensure consistent product quality and high efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: ®-2-Ethylhexanoic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to produce corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, or anhydrides.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alcohols (for esterification), amines (for amidation).

Major Products:

Esters: Formed through esterification reactions with alcohols.

Amides: Formed through amidation reactions with amines.

Ketones/Aldehydes: Formed through controlled oxidation reactions.

Comparaison Avec Des Composés Similaires

®-2-Ethylhexanoic acid can be compared with other similar compounds, such as:

2-Ethylhexanoic Acid: The non-chiral form of the compound, which lacks the specific three-dimensional arrangement.

Hexanoic Acid: A shorter-chain carboxylic acid with different physical and chemical properties.

Octanoic Acid: A longer-chain carboxylic acid with distinct applications and reactivity.

Uniqueness: ®-2-Ethylhexanoic acid’s chiral nature and specific three-dimensional arrangement make it unique compared to its non-chiral counterparts

Activité Biologique

(R)-2-Ethylhexanoic acid (2-EHA) is a branched-chain fatty acid that has garnered attention due to its various biological activities and applications. This article explores the compound's synthesis, toxicity, metabolic pathways, and potential therapeutic uses based on recent studies and findings.

- Chemical Formula : CHO

- Molecular Weight : 144.21 g/mol

- CAS Number : 149-57-5

Synthesis and Enzymatic Activity

The synthesis of (R)-2-EHA can be catalyzed by cytochrome P450 enzymes, particularly P450cam. Studies have shown that P450cam exhibits stereoselectivity, producing (R)-2-EHA at a rate 3.5 times faster than its (S) counterpart when derived from 2-ethylhexanol. In racemic mixtures, the enzyme favors the production of the (R)-enantiomer, which constitutes about 50% of the total products compared to only 13% for the (S)-enantiomer .

Developmental Toxicity

Research has indicated that (R)-2-EHA exhibits developmental toxicity in animal models. A study involving Fischer 344 rats and New Zealand white rabbits demonstrated significant maternal toxicity at high doses. Key findings include:

- Rats : Maternal death occurred at doses of 1000 mg/kg/day, with clinical signs such as increased liver weight and growth retardation in fetuses at lower doses.

- Rabbits : Maternal effects were noted at doses as low as 125 mg/kg/day, but no adverse fetal effects were observed at any dose level .

The no observed adverse effect levels (NOAELs) for maternal and developmental toxicities were established as follows:

- Rats : NOAEL for maternal toxicity was 250 mg/kg/day; for developmental toxicity, it was 100 mg/kg/day.

- Rabbits : NOAEL for maternal toxicity was 25 mg/kg/day; for developmental toxicity, it was >250 mg/kg/day.

Genotoxicity and Carcinogenicity

Limited data suggest that (R)-2-EHA is not genotoxic. In vitro studies using bacterial reverse mutation assays showed no mutagenic effects across various strains of Salmonella typhimurium. Additionally, hydrolysis products of related compounds have been assessed and are not considered carcinogenic .

Metabolism and Pharmacokinetics

The pharmacokinetic profile of (R)-2-EHA reveals a rapid elimination from biological systems. Following administration in rats, the compound is primarily excreted via urine within 96 hours, with half-lives ranging from approximately 19 minutes to several hours depending on the route of administration. Notably, after dermal exposure, elimination occurs in two phases with half-lives of approximately 4.2 hours and up to 251 hours .

Metabolic Pathways

(R)-2-EHA undergoes β-oxidation, integrating into normal cellular metabolism. Studies have shown that repeated administration leads to decreased total elimination rates and increased formation of oxidized metabolites .

Case Studies and Research Findings

- Developmental Toxicity Assessment :

- Toxicological Evaluations :

- Metabolic Studies :

Summary Table of Findings

Propriétés

IUPAC Name |

(2R)-2-ethylhexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBETXYAYXDNJHR-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](CC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56006-48-5 | |

| Record name | (-)-2-Ethylhexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.